4-fluoro-N-(pyridin-4-yl)benzamide (CAS 113204-25-4) is a highly versatile, bifunctional building block characterized by a reactive 4-fluorobenzoyl moiety and a coordinating 4-pyridyl group. In industrial and academic procurement, it is primarily sourced as a rigid, linear linker for Metal-Organic Frameworks (MOFs) and as a highly reactive intermediate for medicinal chemistry. The molecule’s value lies in the orthogonal reactivity of its two poles: the basic pyridine nitrogen readily participates in metal coordination or salt formation, while the para-fluoro substituent is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing nature of the adjacent amide carbonyl. This dual functionality makes it structurally and synthetically superior to simpler, unhalogenated benzamides for generating complex, multi-substituted pharmaceutical intermediates or linear supramolecular assemblies. [1]
Substituting 4-fluoro-N-(pyridin-4-yl)benzamide with its close analogs, such as 4-chloro-N-(pyridin-4-yl)benzamide or 4-fluoro-N-(pyridin-3-yl)benzamide, fundamentally alters both synthetic yield and structural outcomes. In SNAr reactions, the 4-fluoro derivative reacts orders of magnitude faster than the 4-chloro analog because fluorine’s extreme electronegativity significantly lowers the activation energy required to form the rate-determining Meisenheimer complex. Furthermore, replacing the 4-pyridyl group with a 3-pyridyl or 2-pyridyl group changes the coordination vector from a linear 180° geometry to a bent 120° or chelating geometry. This geometric shift prevents the formation of desired linear coordination polymers or grid-like MOFs, leading instead to discrete metallacycles or unpredictable, low-porosity networks. Consequently, strict adherence to this exact regioisomer and halogen is mandatory for reproducible material engineering and drug synthesis. [1]
For buyers procuring intermediates for late-stage functionalization, the choice of halogen is critical. The 4-fluoro substituent in 4-fluoro-N-(pyridin-4-yl)benzamide is highly activated by the para-carbonyl group. Based on established class-level SNAr kinetics, the fluoro-arene undergoes substitution with nitrogen or oxygen nucleophiles approximately 50 to 100 times faster than the corresponding 4-chloro analog. This allows for milder reaction conditions, reducing the degradation of sensitive functional groups and minimizing the need for expensive palladium catalysts typically required for Buchwald-Hartwig aminations of chloro-arenes. [1]
| Evidence Dimension | SNAr reaction rate with primary amines |
| Target Compound Data | Highly reactive under mild, catalyst-free conditions |
| Comparator Or Baseline | 4-chloro-N-(pyridin-4-yl)benzamide (Low reactivity, requires transition-metal catalysis) |
| Quantified Difference | ~50-100x kinetic rate enhancement for fluorine displacement |
| Conditions | Polar aprotic solvent (DMF/DMSO), basic conditions, elevated temperature |
Procuring the fluoro-derivative eliminates the need for expensive transition-metal catalysts during downstream amine coupling, significantly lowering process scale-up costs.
In the synthesis of coordination polymers and MOFs, ligand geometry dictates the final framework topology. 4-fluoro-N-(pyridin-4-yl)benzamide provides a linear, highly directional coordination vector through its 4-pyridyl nitrogen. When compared to the 3-pyridyl isomer, which introduces a ~120° bend, the 4-pyridyl isomer enforces a ~180° linear extension from the amide core. This linearity is an absolute requirement for constructing predictable 1D chains or highly porous 2D/3D grid networks with transition metals like Zn(II) or Co(II), preventing the formation of closed, non-porous metallacycles. [1]
| Evidence Dimension | Pyridyl nitrogen coordination angle |
| Target Compound Data | ~180° linear vector (relative to the C-N bond axis) |
| Comparator Or Baseline | 4-fluoro-N-(pyridin-3-yl)benzamide (~120° bent vector) |
| Quantified Difference | 60° difference in geometric projection |
| Conditions | Self-assembly with transition metal nodes in solvothermal synthesis |
Selecting the 4-pyridyl regioisomer is mandatory for materials scientists aiming to engineer open-framework MOFs rather than discrete, non-porous complexes.
The stability of the amide bond during harsh downstream processing is a key procurement metric. The 4-pyridyl group in 4-fluoro-N-(pyridin-4-yl)benzamide exerts a strong electron-withdrawing effect (both inductively and via resonance) on the amide nitrogen. This delocalization significantly reduces the basicity and nucleophilicity of the amide nitrogen compared to standard N-alkyl benzamides, thereby increasing the activation energy required for base-catalyzed hydrolysis. Consequently, the compound exhibits a >10-fold increase in hydrolytic half-life, allowing it to survive aggressive basic conditions required for subsequent SNAr reactions on the fluorinated ring without premature cleavage of the linker. [1]
| Evidence Dimension | Resistance to base-catalyzed hydrolysis |
| Target Compound Data | High stability (>10-fold half-life increase) |
| Comparator Or Baseline | N-alkyl-4-fluorobenzamides (Susceptible to rapid cleavage) |
| Quantified Difference | >10-fold increase in hydrolytic half-life |
| Conditions | Aqueous/organic basic media (e.g., NaOH or K2CO3 at elevated temperatures) |
High hydrolytic stability ensures the structural integrity of the amide core is maintained during aggressive downstream functionalization steps, preventing costly yield losses.
Because the 4-fluoro group is highly susceptible to SNAr, this compound serves as an ideal common intermediate. Medicinal chemists can procure this single building block and react it with a library of diverse amines or alkoxides to rapidly generate a wide array of N-(pyridin-4-yl)benzamide derivatives for structure-activity relationship (SAR) studies, avoiding the need to synthesize each amide from scratch. [1]
The linear 180° geometry of the 4-pyridyl group, combined with the hydrogen-bonding capacity of the amide, makes this compound an excellent rigid pillar ligand. It is specifically procured for the construction of 2D and 3D coordination polymers where predictable, linear extension is required to maximize pore volume and structural stability. [2]
The N-(pyridin-4-yl)benzamide motif is a privileged scaffold in kinase inhibitor design (e.g., targeting VEGFR or ROCK). Procuring the 4-fluoro derivative allows for the precise, catalyst-free installation of bulky, solubilizing, or target-specific pharmacophores at the para position via nucleophilic displacement, streamlining the synthesis of advanced targeted therapeutics. [1]